3-Amino-1-thiaspiro[3.3]heptan-2-one hydrochloride
CAS No.: 2243520-73-0
Cat. No.: VC6780325
Molecular Formula: C6H10ClNOS
Molecular Weight: 179.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2243520-73-0 |
|---|---|
| Molecular Formula | C6H10ClNOS |
| Molecular Weight | 179.66 |
| IUPAC Name | 3-amino-1-thiaspiro[3.3]heptan-2-one;hydrochloride |
| Standard InChI | InChI=1S/C6H9NOS.ClH/c7-4-5(8)9-6(4)2-1-3-6;/h4H,1-3,7H2;1H |
| Standard InChI Key | GDQVTTRGFCLNLN-UHFFFAOYSA-N |
| SMILES | C1CC2(C1)C(C(=O)S2)N.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a spiro[3.3]heptane core, where two cycloalkane rings share a single atom (spiro carbon). The thiaspiro moiety integrates a sulfur atom into one ring, while the 2-one group denotes a ketone functionality. The hydrochloride salt form enhances solubility and stability, a common modification for amine-containing compounds .
Key structural descriptors include:
Table 1: Molecular and Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 179.66 g/mol | |
| CAS Number | 2243520-73-0 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3 |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 3-amino-1-thiaspiro[3.3]heptan-2-one hydrochloride likely involves multi-step organic reactions:
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Spirocyclization: Formation of the spiro[3.3]heptane core via intramolecular cyclization, possibly using thiourea or sulfur-containing precursors .
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Introduction of Amine Group: Nucleophilic substitution or reductive amination to install the primary amine at the 3-position.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Table 2: Representative Synthetic Challenges
| Challenge | Resolution Strategy |
|---|---|
| Ring Strain in Spiro Core | Use of Lewis acid catalysts to stabilize transition states |
| Amine Oxidation | Inert atmosphere handling and low-temperature conditions |
Industrial Availability
As of 2025, the compound is listed by specialized chemical suppliers (e.g., VulcanChem, ChemSpace) for research purposes, with prices and bulk availability upon request . Scalability remains limited due to the complexity of spirocyclic syntheses .
Applications in Research
Pharmaceutical Development
Spirocyclic compounds are prized in drug discovery for their conformational rigidity, which enhances target selectivity. Although direct studies on this compound are sparse, structural analogs demonstrate:
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Cytotoxic Activity: Spirocyclic amines with similar frameworks show inhibitory effects on cancer cell lines (e.g., K562 leukemia, HeLa) .
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Receptor Binding: Piperazine-containing spirocycles exhibit affinity for serotonin receptors (5-HT, 5-HT), suggesting potential neurological applications .
Materials Science
A patent by DE102006046468A1 highlights spiro[3.3]heptane derivatives as components in nematic liquid crystal mixtures, where their rigid structures improve thermal stability and electro-optical properties .
Future Research Directions
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Biological Screening: Comprehensive in vitro and in vivo studies to evaluate anticancer, antimicrobial, and neuropharmacological potential.
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Solubility Optimization: Development of salt forms or prodrugs to address limited aqueous solubility.
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Process Chemistry: Streamlining synthetic routes for cost-effective large-scale production .
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